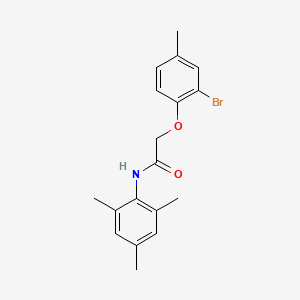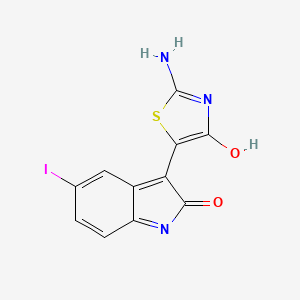
2-(2-bromo-4-methylphenoxy)-N-mesitylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-bromo-4-methylphenoxy)-N-mesitylacetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is also known as BAM 15, and it is a mitochondrial uncoupler that has been found to have a significant impact on cellular metabolism. In
作用机制
The mechanism of action of BAM 15 involves the uncoupling of mitochondrial oxidative phosphorylation. This leads to a decrease in the electrochemical gradient across the inner mitochondrial membrane, which results in an increase in cellular respiration and metabolism. This effect has been found to be beneficial in several areas of research, including cancer research, metabolic disorders, and aging.
Biochemical and Physiological Effects:
BAM 15 has been found to have several biochemical and physiological effects. One of the most significant effects is an increase in cellular respiration and metabolism. This effect has been found to be beneficial in several areas of research, including cancer research, metabolic disorders, and aging. BAM 15 has also been found to have a protective effect against mitochondrial dysfunction and oxidative stress.
实验室实验的优点和局限性
One of the main advantages of using BAM 15 in lab experiments is its ability to uncouple mitochondrial oxidative phosphorylation. This effect can lead to an increase in cellular respiration and metabolism, which can be beneficial in several areas of research. However, one of the limitations of using BAM 15 is its potential toxicity. High concentrations of BAM 15 can lead to mitochondrial dysfunction and cell death.
未来方向
There are several future directions for the use of BAM 15 in scientific research. One potential direction is in the development of new treatments for cancer and metabolic disorders. BAM 15 has been found to have a significant impact on cellular metabolism, which could be beneficial in the treatment of these diseases. Another potential direction is in the study of aging. BAM 15 has been found to have a protective effect against mitochondrial dysfunction and oxidative stress, which could be beneficial in the study of aging and age-related diseases.
Conclusion:
In conclusion, BAM 15 is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. The synthesis method of BAM 15 involves the reaction of 2-bromo-4-methylphenol with N-mesitylacetamide in the presence of a base. BAM 15 has been found to have several potential applications in scientific research, including in the field of mitochondrial research. The mechanism of action of BAM 15 involves the uncoupling of mitochondrial oxidative phosphorylation, which leads to an increase in cellular respiration and metabolism. BAM 15 has several advantages and limitations for lab experiments, and there are several future directions for its use in scientific research.
合成方法
The synthesis of BAM 15 involves the reaction of 2-bromo-4-methylphenol with N-mesitylacetamide in the presence of a base. The reaction takes place in dichloromethane, and the product is purified using column chromatography. The yield of the reaction is typically around 50%.
科学研究应用
BAM 15 has been found to have several potential applications in scientific research. One of the most significant applications is in the field of mitochondrial research. BAM 15 has been shown to uncouple mitochondrial oxidative phosphorylation, which can lead to an increase in cellular respiration and metabolism. This effect has been found to be beneficial in several areas of research, including cancer research, metabolic disorders, and aging.
属性
IUPAC Name |
2-(2-bromo-4-methylphenoxy)-N-(2,4,6-trimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20BrNO2/c1-11-5-6-16(15(19)9-11)22-10-17(21)20-18-13(3)7-12(2)8-14(18)4/h5-9H,10H2,1-4H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDKTZNZNMSWQKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)NC2=C(C=C(C=C2C)C)C)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-fluorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-4-carboxamide](/img/structure/B6027139.png)
![1-[(dimethylamino)sulfonyl]-N-(2-ethoxybenzyl)-3-piperidinecarboxamide](/img/structure/B6027155.png)
![5-[(3-ethyl-4-isopropyl-1-piperazinyl)carbonyl]-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-pyridinamine](/img/structure/B6027159.png)
![1-[2-(acetylamino)-3-phenylacryloyl]proline](/img/structure/B6027166.png)

![N-{[3-(2,4-dimethoxyphenyl)-1H-pyrazol-4-yl]methyl}-N-methyl-1-(1,3-thiazol-2-yl)ethanamine](/img/structure/B6027170.png)
![2-(4-methoxybenzyl)-4-[(3-methyl-2-thienyl)carbonyl]morpholine](/img/structure/B6027196.png)
![2-[1-(2-fluoro-4-methoxybenzyl)-3-oxo-2-piperazinyl]-N-[(2-methylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)methyl]acetamide](/img/structure/B6027201.png)

![5-{[3-(2-hydroxyethyl)-4-(4-methoxy-3-methylbenzyl)-1-piperazinyl]methyl}-2-methoxyphenol](/img/structure/B6027204.png)
![N-{[(2-ethyl-4-iodophenyl)amino]carbonothioyl}-4-methoxy-3-nitrobenzamide](/img/structure/B6027213.png)
![(4-chlorophenyl){1-[(2-methyl-1-benzofuran-5-yl)carbonyl]-3-piperidinyl}methanone](/img/structure/B6027216.png)
hydrazone](/img/structure/B6027223.png)
![2-[1-(2,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N-(6-quinolinylmethyl)acetamide](/img/structure/B6027241.png)